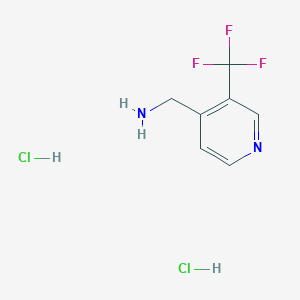
Dihidrocloruro de (3-(Trifluorometil)piridin-4-il)metanamina
Descripción general
Descripción
(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new compounds .
Biology: The compound is used in biological research to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicine, (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required .
Industry: The compound is used in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various amine derivatives .
Mecanismo De Acción
The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- (3-(Trifluoromethyl)pyridin-4-yl)carboxylic acid amide HCl
- (3-(Trifluoromethyl)pyridin-4-yl)carboxylic acid
- (3-(Trifluoromethyl)pyridin-4-yl)methanol
Uniqueness: (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is unique due to its combination of a trifluoromethyl group and a pyridine ring. This combination imparts distinct electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;;/h1-2,4H,3,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMHZWXTHPOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


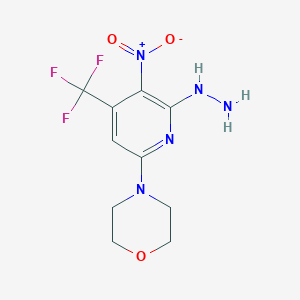
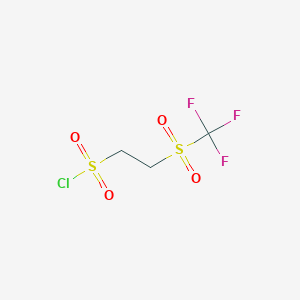
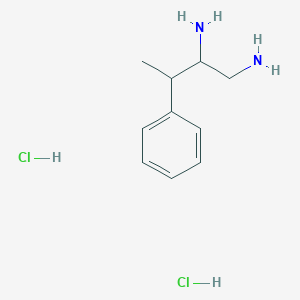
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)
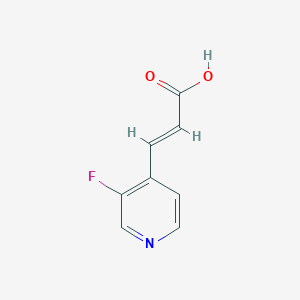
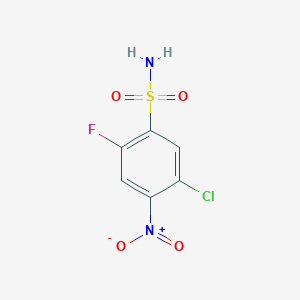
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
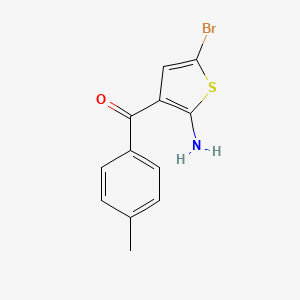
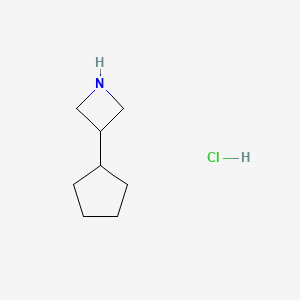
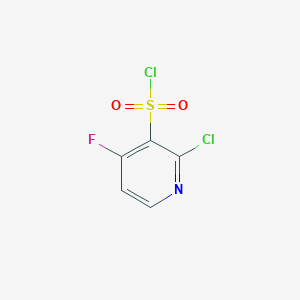
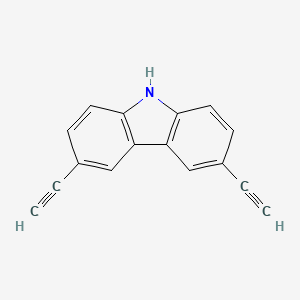
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)
